molecular formula C31H32N8O B2457125 N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide CAS No. 902290-92-0

N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

Cat. No. B2457125
CAS RN: 902290-92-0
M. Wt: 532.652
InChI Key: VSTOVGHKKJUCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C31H32N8O and its molecular weight is 532.652. The purity is usually 95%.
BenchChem offers high-quality N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Properties

A practical synthesis method for an orally active CCR5 antagonist showcases the development of complex molecules with potential therapeutic applications. The study by Ikemoto et al. (2005) outlines a method for synthesizing a compound that acts as a CCR5 antagonist, highlighting the intricate steps involved in creating molecules that can interact with specific biological targets. The process involves esterification, intramolecular reactions, and amidation steps, demonstrating the compound's potential in medical research, especially in the context of targeting specific receptors for therapeutic purposes (Ikemoto et al., 2005).

Antiproliferative Activity Against Cancer Cell Lines

The research by Stefely et al. (2010) on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides introduces a new scaffold for synthesizing compounds that exhibit significant antiproliferative activity against select cancer cell lines. This study highlights the molecule's ability to inhibit cancer cell growth through tubulin polymerization inhibition, G(2)/M-phase arrest, and disruption of microtubule activity in cells. The compound showcases a potential pathway for developing new anticancer agents based on its structural framework (Stefely et al., 2010).

Anticonvulsant Activity

A study by Kamiński et al. (2016) presents the synthesis and evaluation of a series of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, showcasing their potential as hybrid anticonvulsant agents. These compounds, inspired by the fragments of clinically relevant antiepileptic drugs, demonstrated broad spectra of activity across preclinical seizure models, suggesting their utility in developing new treatments for epilepsy (Kamiński et al., 2016).

Novel Heterocyclic Systems

Research on the synthesis and characterization of novel heterocyclic systems, such as those presented by Bremner et al. (1988), offers insights into the creation and study of unique chemical structures. These systems, which include various oxazepine and oxazonine derivatives, demonstrate the possibilities for expanding the chemical space with new molecules that could have diverse scientific and therapeutic applications (Bremner et al., 1988).

properties

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N8O/c1-37(22-23-12-4-2-5-13-23)21-11-20-32-28(40)19-10-18-27-34-35-31-38(27)26-17-9-8-16-25(26)30-33-29(36-39(30)31)24-14-6-3-7-15-24/h2-7,12-15,25-26,29-30,33,36H,8-11,16-22H2,1H3,(H,32,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXSJGAFZHCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)CCCC1=NN=C2N1C3CCCCC3C4N2NC(N4)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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